1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a methyl group, connected to a piperidine ring via an ethanone linker
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the structural similarity to imidazole and thiazole derivatives, it can be inferred that the compound may interact with its targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .
Pharmacokinetics
Compounds with similar structures, such as imidazole and thiazole derivatives, are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone typically involves the formation of the thiazole ring followed by its functionalization and subsequent coupling with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiazole derivatives, while reduction and oxidation can modify the ethanone group to produce alcohols or carboxylic acids .
Scientific Research Applications
1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacophore in drug design.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-4-methylthiazol-5-yl)ethanone: Similar structure but with different substitution pattern on the thiazole ring.
Thiazole Derivatives: Various thiazole derivatives with different substituents that exhibit diverse biological activities.
Uniqueness
1-(4-(5-Bromo-4-methylthiazol-2-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both a thiazole and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
1-[4-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2OS/c1-7-10(12)16-11(13-7)9-3-5-14(6-4-9)8(2)15/h9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDPEISMTCDISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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